molecular formula C21H25N3O3 B2942897 methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1207055-06-8

methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2942897
CAS No.: 1207055-06-8
M. Wt: 367.449
InChI Key: LFVDMOJWSDZXFK-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a structurally complex adamantane derivative featuring a rigid diamondoid adamantane core. The molecule is functionalized with a methyl carboxylate group at the 1-position and a 2-(1H-1,3-benzodiazol-1-yl)acetamido substituent at the 3-position. Adamantane derivatives are renowned for their metabolic stability and membrane permeability, making them attractive in medicinal chemistry for antimicrobial, antiviral, and CNS-targeting applications .

The synthesis of such compounds likely involves condensation reactions between adamantane-based precursors and heterocyclic aldehydes or acyl chlorides, analogous to methods described for related carbohydrazide derivatives (e.g., reacting adamantane-1-carbohydrazide with heterocyclic aldehydes to form Schiff bases) . Structural characterization would typically employ spectroscopic techniques (NMR, IR) and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .

Properties

IUPAC Name

methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDMOJWSDZXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with an adamantane derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several adamantane-based and heterocyclic derivatives. Key comparisons include:

Compound Name Heterocyclic Group Substituents Synthesis Method Biological Activity
Target Compound 1H-1,3-Benzodiazol-1-yl Methyl carboxylate, acetamido linkage Likely condensation with benzodiazole aldehyde Inferred broad-spectrum (based on analogs)
N′-Imidazole-1-adamantylcarbohydrazides (4, 5) Imidazole Adamantyl carbohydrazide Condensation with imidazole aldehydes Potent broad-spectrum antimicrobial activity
N′-Isoxazole-1-adamantylcarbohydrazides (3a–c) Isoxazole Chloro/methyl/methoxy phenyl groups Condensation with isoxazole aldehydes Selective Gram-positive activity
Cephalosporin derivative () Tetrazole, Thiadiazole Thiadiazole thioether, tetrazole acetyl, β-lactam ring Not specified Antibiotic (β-lactam mechanism)

Key Findings:

Heterocyclic Influence on Activity :

  • Imidazole derivatives (4, 5) exhibit broad-spectrum antimicrobial activity, attributed to the heterocycle's ability to disrupt microbial membranes or enzymes . The benzodiazole group in the target compound, being bulkier and more aromatic, may enhance binding to hydrophobic pockets or DNA (common in benzimidazole drugs).
  • Isoxazole derivatives (3a–c) show selectivity for Gram-positive bacteria, likely due to reduced penetration through Gram-negative outer membranes .

Substituent Effects :

  • The methyl carboxylate in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, improving solubility. This contrasts with the carbohydrazide group in compounds 3–5, which directly participates in Schiff base formation and metal chelation .
  • The tetrazole-acetyl group in the cephalosporin derivative () mimics natural substrates of penicillin-binding proteins, highlighting how acetamido-linked heterocycles can be tailored for specific targets .

Adamantane Core :

  • The adamantane scaffold confers rigidity and lipophilicity, enhancing membrane penetration. This feature is conserved across all compared compounds and is critical for bioavailability .

Biological Activity

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a unique adamantane structure, which is known for its stability and ability to interact with biological systems. The benzodiazole moiety contributes to its biological activity, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{17}H_{20}N_{2}O_{3}
  • Molecular Weight : 300.35 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structural components.

Structural Features

FeatureDescription
Adamantane CoreProvides rigidity and stability
Benzodiazole RingEnhances biological activity
Acetamido GroupPotentially involved in receptor interactions

Research indicates that compounds containing benzodiazole and adamantane structures often exhibit a range of biological activities, including:

  • Antiviral Effects : Some studies suggest that derivatives of adamantane can inhibit viral replication by interfering with viral entry into host cells.
  • Anticancer Properties : The benzodiazole component may contribute to cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Antiviral Activity :
    • A study demonstrated that adamantane derivatives showed significant antiviral activity against influenza viruses by blocking the M2 ion channel .
    • The incorporation of benzodiazole moieties has been linked to enhanced activity against various RNA viruses .
  • Anticancer Studies :
    • Research has indicated that benzodiazole-containing compounds exhibit selective cytotoxicity in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
    • A specific derivative was shown to induce apoptosis through the mitochondrial pathway, highlighting the importance of structural modifications in enhancing efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Methyl 2-(1H-1,3-benzodiazol-2-yl)acetateAntiviral
Benzodiazole derivativesAnticancer
Adamantane derivativesAntiviral

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